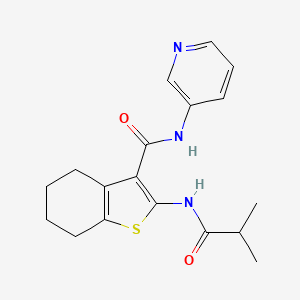![molecular formula C17H16BrNO B5779458 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BRD0705 and is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. The BET family of proteins plays a critical role in gene expression by regulating the acetylation of histones, which are responsible for controlling the accessibility of DNA to transcription factors. In
Applications De Recherche Scientifique
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in various types of cancer such as leukemia, lymphoma, and solid tumors. It has also been shown to have anti-inflammatory effects and to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus. In addition, it has been shown to improve cognitive function and to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one involves the inhibition of the BET family of proteins. These proteins are responsible for regulating the acetylation of histones, which are critical for controlling the accessibility of DNA to transcription factors. By inhibiting the BET proteins, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one can alter gene expression and inhibit the growth of cancer cells. It can also reduce inflammation and improve cognitive function.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been shown to have several biochemical and physiological effects. It can alter gene expression by inhibiting the BET family of proteins, which can lead to the inhibition of cancer cell growth. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, it can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one in lab experiments is its specificity for the BET family of proteins. This specificity allows for the selective inhibition of gene expression and the study of the role of BET proteins in various diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one. One direction is the development of more potent and selective inhibitors of the BET family of proteins. Another direction is the investigation of the use of this compound in combination with other therapies for the treatment of cancer and autoimmune diseases. Additionally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one involves the reaction of 4-bromoaniline with 4-methylacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization. The yield of the synthesis method is approximately 60-70%.
Propriétés
IUPAC Name |
(E)-3-(4-bromoanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-12-3-5-14(6-4-12)17(20)11-13(2)19-16-9-7-15(18)8-10-16/h3-11,19H,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSNCIPWXBRLIS-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-bromoanilino)-1-(4-methylphenyl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)
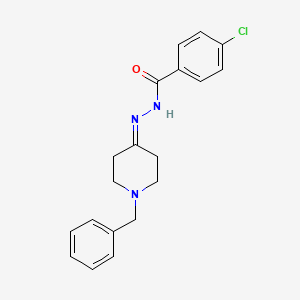

![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
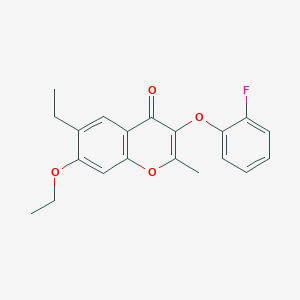
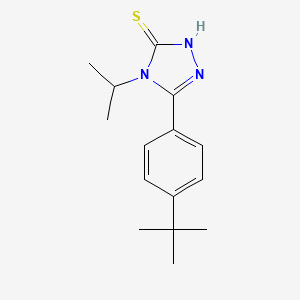
![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
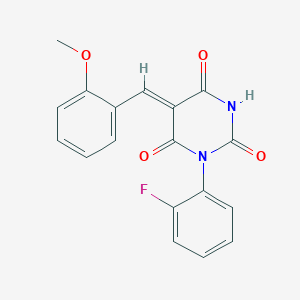
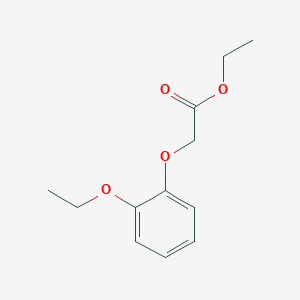
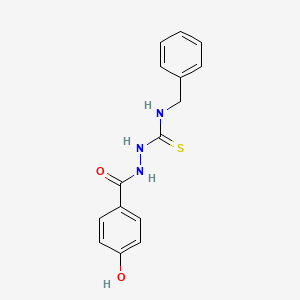
![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
